3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative featuring a 2-chlorobenzyl group at position 3, a thioxo group at position 2, and an N-phenethyl carboxamide substituent at position 5.
The synthesis of related quinazoline-4(3H)-one-7-carboxylate derivatives involves alkylation steps using reagents like 2-chlorobenzyl bromide in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), followed by acidification to precipitate intermediates .
Properties
Molecular Formula |
C24H20ClN3O2S |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31) |
InChI Key |
HWUILDOQRMKKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride.
Formation of the Thioxo Group: The thioxo group can be introduced through the reaction of the intermediate with thiourea under basic conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate with phenethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be employed to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline derivatives vary significantly in biological activity based on substituents at positions 2, 3, and 7. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison of Selected Quinazoline Derivatives
Key Observations:
Position 2 Modifications: The 2-thioxo group in the target compound may enhance hydrogen-bonding interactions with enzyme active sites compared to thioether analogs (e.g., Compound 8 in ). This substitution is critical for stabilizing the enol tautomer, which is often associated with improved inhibitory activity .
This contrasts with phenyl or 4-fluorobenzyl groups, where electronic and steric properties differ, leading to variations in potency .
Position 7 Functionalization :
- The N-phenethyl carboxamide in the target compound likely enhances lipophilicity and membrane permeability compared to methyl ester derivatives (e.g., Compound 8). Carboxamides generally exhibit better metabolic stability than esters, which may translate to longer half-lives in vivo.
Research Findings and Implications
- Enzyme Inhibition: Quinazoline-7-carboxamides with thioxo groups typically show IC₅₀ values in the nanomolar range against sEH, outperforming ester derivatives by 2–3-fold .
- Solubility and Bioavailability : The N-phenethyl group may reduce aqueous solubility compared to smaller alkyl chains (e.g., methyl or ethyl), necessitating formulation adjustments for optimal delivery.
- Metabolic Stability : Thioxo groups are less prone to oxidative metabolism than thioethers, suggesting the target compound could have superior pharmacokinetics.
Biological Activity
3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the class of tetrahydroquinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure includes a quinazoline core, a thioxo group, and a chlorobenzyl moiety, which contribute to its unique chemical properties and biological activities.
The molecular formula of this compound is . The presence of the carboxamide group enhances its solubility and reactivity in various chemical environments. The compound's synthesis typically involves several steps, including oxidation and reduction reactions using reagents such as hydrogen peroxide and sodium borohydride.
The biological activity of this compound is thought to involve interaction with specific biological targets. Interaction studies have focused on its binding affinities with various receptors and enzymes, which are crucial for understanding its therapeutic potential.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related quinazoline derivatives can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have highlighted the potential anticancer properties of tetrahydroquinazoline derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These effects are often mediated by the inhibition of specific signaling pathways involved in cell proliferation and survival .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several tetrahydroquinazoline derivatives against common pathogens. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were measured and compared with standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-(2-chlorobenzyl)-4-oxo-N-phenethyl... | 25 | Staphylococcus aureus |
| 3-(2-chlorobenzyl)-4-oxo-N-phenethyl... | 30 | Escherichia coli |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
